molecular formula C9H10ClNO2 B8678575 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide

2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide

Cat. No.: B8678575
M. Wt: 199.63 g/mol
InChI Key: APVITMJEFJQXEW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide

InChI

InChI=1S/C9H10ClNO2/c1-6-2-3-7(8(12)4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13)

InChI Key

APVITMJEFJQXEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

95 ml of triethylamine (0.674 mol) were added to a solution of 83 g of 2-hydroxy-4-methylaniline (0.674 mol) in 2.5 liters of tetrahydrofuran, with stirring and under an inert atmosphere, followed, after 30 minutes, by dropwise addition of a solution of 54 ml of chloroacetyl chloride (0.678 mol) in 60 ml of tetrahydrofuran, while maintaining the temperature at 25-27° C. The reaction medium was stirred at room temperature for 4 hours, filtered through a sinter funnel and the inorganic salts were rinsed with 500 ml of tetrahydrofuran. The combined organic phases were poured into 3 liters of ice-cold water with stirring. The precipitate formed was spin-filtered, washed with twice 600 ml of water and once with pentane, and dried under vacuum to constant weight, to give 99 g of 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide in the form of a beige-coloured powder, in a yield of 74%.
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95 mL
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83 g
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2.5 L
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54 mL
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60 mL
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Synthesis routes and methods III

Procedure details

To 130 ml of dioxane, were added 20.0 g (163 mmol) of 6-amino-m-cresol and 9.2 g (92 mmol) of calcium carbonate, followed by heating to 60° C. To the obtained solution, there was added 22.1 g (196 mmol) of chloroacetyl chloride over 40 minutes and the mixture was further stirred at 60° C. for 2 hours. After cooling, the mixture was poured into 500 ml of water, extracted with 700 ml of ethyl acetate and dried over anhydrous Glauber's salt. After distilling off the solvent under reduced pressure, the obtained greenish brown solid was recrystallized from acetonitrile. Thus 23.5 g (118 mmol) of N-(2-hydroxy-4-methylphenyl)chloroacetamide was obtained as pale green crystals. The yield was 72%.
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130 mL
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20 g
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9.2 g
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22.1 g
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500 mL
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